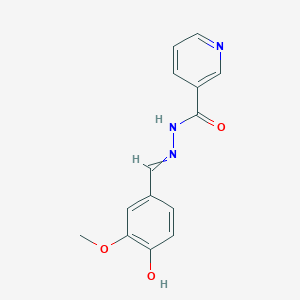

Vanillin nicotinoylhydrazone

描述

Vanillin nicotinoylhydrazone (C₁₄H₁₃N₃O₃) is a hydrazone derivative synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) and nicotinic acid hydrazide. Its structure features a methoxy-substituted phenolic ring connected via a hydrazone linkage to a pyridine moiety. Key structural and physicochemical properties include:

- Molecular Formula: C₁₄H₁₃N₃O₃

- SMILES:

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O

The compound’s bifunctional structure enables interactions with metal ions and biological targets, though literature and patent data remain scarce .

属性

CAS 编号 |

18960-15-1 |

|---|---|

分子式 |

C14H13N3O3 |

分子量 |

271.27 g/mol |

IUPAC 名称 |

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O3/c1-20-13-7-10(4-5-12(13)18)8-16-17-14(19)11-3-2-6-15-9-11/h2-9,18H,1H3,(H,17,19)/b16-8- |

InChI 键 |

VYXBDHYGMAUSCC-PXNMLYILSA-N |

SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |

手性 SMILES |

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=CC=C2)O |

规范 SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)O |

Pictograms |

Irritant |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of vanillin nicotinoylhydrazone typically involves the reaction of vanillin with nicotinic acid hydrazide in an ethanol solvent. The reaction is carried out under reflux conditions for several hours, leading to the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for vanillin nicotinoylhydrazone are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions: Vanillin nicotinoylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to amines.

Substitution: The aromatic ring in vanillin nicotinoylhydrazone can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

科学研究应用

Vanillin nicotinoylhydrazone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: The compound exhibits significant antimicrobial and antioxidant activities, making it useful in biological studies.

Medicine: Due to its potential anticancer properties, vanillin nicotinoylhydrazone is being investigated for its therapeutic applications in cancer treatment.

Industry: The compound’s antimicrobial properties make it a candidate for use in food preservation and packaging

作用机制

The mechanism of action of vanillin nicotinoylhydrazone involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Antioxidant Activity: Vanillin nicotinoylhydrazone scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

相似化合物的比较

o-Vanillin Isonicotinoylhydrazone

Structural Differences :

- Positional Isomerism: Unlike vanillin nicotinoylhydrazone, which has para-oriented hydroxyl and methoxy groups on the benzaldehyde moiety, o-vanillin isonicotinoylhydrazone derives from 2-hydroxy-3-methoxybenzaldehyde (ortho-substitution) .

- Metal Coordination: Both compounds form coordination complexes with 3d metals (e.g., Cu²⁺, Ni²⁺).

Other Vanillin-Derived Hydrazones

- Antimicrobial Activity: Hydrazones of vanillin, such as those complexed with bipyridine or phenanthroline, exhibit notable antimicrobial activity against bacterial strains like Staphylococcus aureus . While vanillin nicotinoylhydrazone’s bioactivity is underexplored, its pyridine moiety may enhance interactions with microbial targets compared to simpler hydrazones.

- Synthetic Routes: Microwave-assisted solvent-free synthesis methods, commonly used for hydrazones, could be applicable to vanillin nicotinoylhydrazone, though traditional condensation remains standard .

Nicotinaldehyde Hydrazone Derivatives

- Functional Group Variation: Nicotinaldehyde (3-pyridylmethylene) hydrazone shares the pyridine core but lacks the phenolic hydroxyl and methoxy groups. This difference reduces its polarity and may limit metal-binding efficiency compared to vanillin nicotinoylhydrazone .

Physicochemical and Analytical Comparisons

- Collision Cross-Section (CCS): Vanillin nicotinoylhydrazone’s CCS values (161.2–173.4 Ų) suggest a moderately compact structure in gas-phase analyses. Comparable data for analogs like o-vanillin isonicotinoylhydrazone are unavailable, limiting direct comparisons .

- Solubility and Stability: The hydroxyl and pyridine groups in vanillin nicotinoylhydrazone likely enhance water solubility relative to non-polar hydrazones (e.g., benzaldehyde derivatives). However, stability under physiological conditions remains unstudied.

常见问题

Q. What characterization techniques are essential for confirming the formation of Vanillin nicotinoylhydrazone complexes?

To confirm complex formation, researchers should employ a combination of spectroscopic and thermal methods:

- FTIR : Identify shifts in functional groups (e.g., C=O, N–H) to verify ligand coordination .

- 1H NMR : Detect changes in proton environments, such as the hydrazone NH signal, to confirm bonding .

- XRD : Analyze crystallinity and channel-type arrangements in inclusion complexes (e.g., with cyclodextrins) .

- DSC/TGA : Assess thermal stability by observing absence/presence of melting points (DSC) and decomposition profiles (TGA) .

Q. What methodological steps are critical in synthesizing Vanillin nicotinoylhydrazone metal complexes?

Key steps include:

- Reagent preparation : Use purified nicotinoylhydrazone derivatives and metal salts (e.g., lead(II)) under controlled stoichiometry .

- Reaction conditions : Conduct reactions in branched tube apparatuses with solvents like methanol/water mixtures to promote crystallization .

- Purification : Employ recrystallization or column chromatography to isolate complexes, followed by microanalysis (CHN-O) for purity validation .

Q. How can researchers assess the thermal stability of Vanillin nicotinoylhydrazone inclusion complexes?

- TGA : Compare decomposition temperature ranges between inclusion complexes and physical mixtures. For example, Vanillin/γ-CD complexes degrade at higher temperatures than Vanillin/α-CD due to stronger cavity interactions .

- Headspace GC-MS : Measure sustained release profiles at elevated temperatures to correlate thermal stability with release kinetics .

Advanced Research Questions

Q. How can discrepancies in thermal stability data for Vanillin nicotinoylhydrazone complexes with different cyclodextrins be resolved?

Contradictions may arise from variations in:

- Stoichiometry : Ensure consistent molar ratios during complex preparation (e.g., 1:1 vs. 2:1 ligand:CD ratios) .

- Crystallinity : Use XRD to confirm complete inclusion (channel-type structures vs. uncomplexed vanillin crystals) .

- Analytical conditions : Standardize TGA heating rates and GC-MS headspace equilibration times to minimize experimental variability .

Q. What experimental design strategies optimize the synthesis of Vanillin nicotinoylhydrazone-based metal-organic frameworks (MOFs)?

- Ligand functionalization : Modify the hydrazone moiety to enhance metal-node coordination (e.g., introducing pyridyl groups for stronger bonding) .

- Solvothermal screening : Test solvents (DMF, water) and temperatures to control framework topology .

- Post-synthetic modification : Use computational tools (e.g., molecular docking) to predict guest molecule affinities and tailor porosity .

Q. How can SHELX software address challenges in refining crystal structures of Vanillin nicotinoylhydrazone complexes?

- Data handling : Use SHELXL for high-resolution refinement, especially for twinned crystals or disordered solvent molecules .

- Validation : Cross-check hydrogen bonding and tetrel interactions (e.g., Pb···π) with SHELXPRO-generated electron density maps .

- Pipelines : Integrate SHELXC/D/E for rapid phasing in high-throughput crystallography projects .

Q. What factors influence the coordination mode of di-2-pyridyl ketone nicotinoylhydrazone ligands in metal complexes?

- pH-dependent deprotonation : Neutral vs. deprotonated ligands form distinct coordination geometries (e.g., monodentate vs. tridentate binding) .

- Metal ion choice : Transition metals (Cu(II), Ni(II)) favor square-planar or octahedral configurations, while Pb(II) may induce tetrel bonding .

- Supramolecular interactions : Hydrogen bonds and π-stacking can stabilize specific coordination networks, as seen in Cambridge Structural Database entries .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring Vanillin nicotinoylhydrazone’s antioxidant properties) .

- PICO Framework : Define Population (e.g., in vitro models), Intervention (complexation), Comparison (free vanillin), and Outcomes (bioavailability) for hypothesis-driven studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。